Inosine-5′-Monophosphate Dehydrogenase 2 (IMPDH2) Inhibition: Ki = 440 nM
1-Methyl-1H-indole-2-carbothioamide inhibits human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when assayed against the NAD (nicotinamide adenine dinucleotide) substrate binding site [1]. This direct quantitative measurement establishes a baseline affinity for IMPDH2, a validated therapeutic target in immunosuppression and antiviral therapy. In contrast, the non-methylated parent compound 1H-indole-2-carbothioamide shows a Ki of 240 nM against the same enzyme under comparable conditions, representing a 1.83-fold difference in binding affinity that can be attributed to the presence or absence of the N-methyl substituent [1].
| Evidence Dimension | IMPDH2 Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | 1H-indole-2-carbothioamide (non-methylated analog): Ki = 240 nM |
| Quantified Difference | 1.83-fold higher Ki (reduced affinity) for 1-methyl analog |
| Conditions | Inhibition toward NAD substrate of human IMPDH2; in vitro enzymatic assay |
Why This Matters
This quantitative difference in target binding affinity demonstrates that N-methylation at the 1-position of the indole-2-carbothioamide scaffold modulates IMPDH2 inhibition, making 1-Methyl-1H-indole-2-carbothioamide a distinct chemical tool for SAR studies and a procurement decision point when precise target engagement is required.
- [1] BindingDB. BDBM50421763. Ki: 240 nM (1H-indole-2-carbothioamide) and Ki: 440 nM (1-Methyl-1H-indole-2-carbothioamide) for IMPDH2 inhibition. View Source
